molecular formula C16H14N4O3 B1423172 1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1329787-31-6

1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1423172
CAS No.: 1329787-31-6
M. Wt: 310.31 g/mol
InChI Key: ZYVQOLDJNWXFBJ-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide with an alkyne to form the triazole ring.

  • Step 1: Synthesis of Azide Intermediate

    • Starting with 4-ethoxyaniline, it is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
    • The diazonium salt is then treated with sodium azide to yield the azide intermediate.
  • Step 2: Synthesis of Alkyne Intermediate

    • Pyridine-3-carboxylic acid is converted to its corresponding alkyne derivative through a series of reactions involving halogenation and subsequent elimination.
  • Step 3: Cycloaddition Reaction

    • The azide and alkyne intermediates are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
  • Step 4: Carboxylation

    • The resulting triazole compound is then carboxylated to introduce the carboxylic acid group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-bromophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-23-13-7-5-12(6-8-13)20-15(11-4-3-9-17-10-11)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVQOLDJNWXFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

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